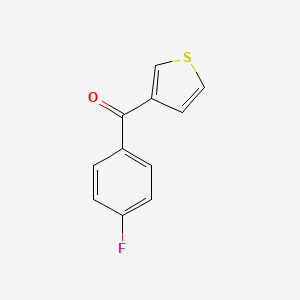

3-(4-Fluorobenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Fluorobenzoyl)thiophene are not mentioned in the literature, studies on similar thiophene derivatives have been conducted . For instance, fluorescence quenching studies have been performed on a thiophene substituted 1,3,4-oxadiazole derivative . The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties : A study by Saeed et al. (2011) focused on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which were characterized by multiple spectroscopic techniques. The study revealed insights into the conformational properties of these compounds, which is crucial for understanding their potential applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Magnetic Resonance Studies : Hirohashi, Inaba, and Yamamoto (1975) explored the magnetic resonance of bicyclic thiophene derivatives, including structures related to 3-(4-Fluorobenzoyl)thiophene. Their work provided insights into the through-space H–F coupling over seven bonds, which is significant for understanding the electronic properties of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Crystal Structure Analysis : Nagaraju et al. (2018) reported the synthesis and crystal structure of a compound closely related to 3-(4-Fluorobenzoyl)thiophene. Their study provided detailed information on the molecular and crystal structure, contributing to the understanding of how such structures can be utilized in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Fluorophore Development : Research by Obayashi et al. (2021) involved the development of 4,4'-bibenzo[c]thiophene fluorophores with substituents on the thiophene rings, which are relevant to the study of fluorobenzoyl thiophene derivatives. Their findings are essential for applications in fluorescence-based technologies (Obayashi, Miho, Yasui, Imato, Akiyama, Ishida, & Ooyama, 2021).

Polymer Synthesis and Characterization : King and Higgins (1995) synthesized and characterized novel substituted benzo[c]thiophenes, including fluorobenzoyl derivatives. They explored the potentials for n- and p-doping in transparent conducting polymers, which is significant for applications in electronic devices (King & Higgins, 1995).

Polymerization and Physical Properties : DeSimone et al. (1992) prepared polymers using thiophene-containing monomers, including derivatives similar to 3-(4-Fluorobenzoyl)thiophene. The study provided insights into the effects of varying the exocyclic bond angle on the physical properties of the polymers (DeSimone, Stompel, Samulski, Wang, & Brennan, 1992).

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Fluorobenzoyl)thiophene is N-myristoyltransferase (NMT) , an enzyme that plays a crucial role in the life cycle of Leishmania major, a protozoan parasite . This compound has been studied for its potential as an antileishmanial agent .

Mode of Action

3-(4-Fluorobenzoyl)thiophene interacts with its target, NMT, through a variety of interactions including hydrophobic, π-stacking, and hydrogen bonding . These interactions contribute to the compound’s binding affinity for the leishmanial enzyme, which is higher than its affinity for the human version of NMT .

Biochemical Pathways

The compound’s interaction with nmt suggests it may disrupt the life cycle of leishmania major

Pharmacokinetics

The compound’s antileishmanial activity suggests it may have suitable pharmacokinetic properties for this application .

Result of Action

It has been observed that the compound exhibits antileishmanial activity, suggesting it may inhibit the growth or survival of leishmania major .

Propiedades

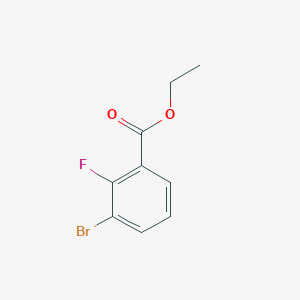

IUPAC Name |

(4-fluorophenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIMADSKZUFOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591594 |

Source

|

| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64844-96-8 |

Source

|

| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.